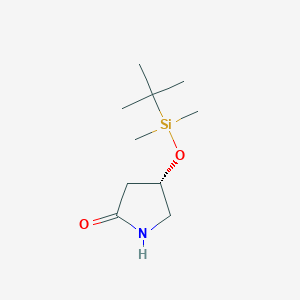

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVGOGJIDJYUNN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one chemical properties

An In-depth Technical Guide to (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one: Properties, Synthesis, and Applications

Introduction

This compound is a versatile chiral building block of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of (S)-4-hydroxypyrrolidin-2-one, it combines the stereochemical integrity of the pyrrolidinone scaffold with the strategic advantages of a sterically hindered silyl ether protecting group. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a technical resource for leveraging this valuable synthetic intermediate.

The pyrrolidinone ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity interactions with biological targets.[2] The "(S)" stereochemistry at the C4 position provides a key chiral center, enabling the synthesis of enantiomerically pure target molecules. The strategic installation of a tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality, allowing for selective transformations at other positions of the molecule.[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, purification, and use in synthesis.

Core Chemical Attributes

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO₂Si |

| Molecular Weight | 215.37 g/mol |

| CAS Number | 262864-21-1 (unspecified stereochemistry) |

| Appearance | Typically a solid or oil |

| IUPAC Name | (4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |

| SMILES | CC(C)(C)(C)O[C@H]1CC(=O)NC1 |

| InChI Key | BEVGOGJIDJYUNN-SSDOTTSWSA-N |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound.

| Technique | Expected Data |

| ¹H NMR | δ ~6.5-7.5 (br s, 1H, NH), ~4.3-4.5 (m, 1H, CH-O), ~3.2-3.5 (m, 2H, CH₂-N), ~2.4-2.7 (m, 1H, CH₂-C=O), ~2.1-2.3 (m, 1H, CH₂-C=O), 0.89 (s, 9H, C(CH₃)₃), 0.08 (s, 6H, Si(CH₃)₂) ppm.[4] |

| ¹³C NMR | δ ~175 (C=O), ~68 (CH-O), ~50 (CH₂-N), ~40 (CH₂-C=O), ~25.7 (C(CH₃)₃), ~18.0 (C(CH₃)₃), ~-4.8 (Si(CH₃)₂) ppm. |

| IR | ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, lactam), ~1100 cm⁻¹ (Si-O-C stretch) |

| Mass Spec (ESI-MS) | m/z 216.14 [M+H]⁺, 238.12 [M+Na]⁺.[5] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the protection of the hydroxyl group of commercially available (S)-4-hydroxypyrrolidin-2-one.

The Role of Silyl Ethers in Synthesis

Silyl ethers are indispensable protecting groups for alcohols in multi-step organic synthesis.[6][7] They mask the reactive hydroxyl proton, rendering the group inert to a wide range of reagents, including strong bases (e.g., Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[8][9] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly favored due to its balance of reactivity and stability. It is robust enough to withstand many reaction conditions yet can be selectively removed under mild protocols.[6][10] The stability of silyl ethers is sterically dependent; the bulky t-butyl group makes the TBDMS ether approximately 20,000 times more stable to acidic hydrolysis than the simple trimethylsilyl (TMS) ether.[6]

Standard Synthesis Protocol

The Corey protocol is a reliable method for the silylation of alcohols.[10] It employs a silyl chloride and imidazole in an aprotic polar solvent like dimethylformamide (DMF). Imidazole acts as both a base and a catalyst, activating the silyl chloride for nucleophilic attack by the alcohol.

Step-by-Step Methodology:

-

Preparation: To a solution of (S)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure silylated product.

Caption: Synthetic workflow for the TBDMS protection of (S)-4-hydroxypyrrolidin-2-one.

Reactivity and Synthetic Applications

The utility of this compound stems from its predictable reactivity, enabling its use as a precursor for more complex chiral molecules.

Deprotection of the Silyl Ether

The selective removal of the TBDMS group is a key transformation, unmasking the hydroxyl group for further functionalization.

-

Fluoride-Mediated Cleavage: The most common method involves using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in tetrahydrofuran (THF). The high strength of the silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for this reaction.[9][10] This method is exceptionally mild and chemoselective.

-

Acid-Catalyzed Cleavage: TBDMS ethers can also be cleaved under acidic conditions, though they are significantly more stable than less hindered silyl ethers.[6] Conditions such as acetic acid in a THF/water mixture or using a stronger acid like HCl can be effective. This allows for differential deprotection if other, more acid-labile groups are present.

Functionalization

With the hydroxyl group protected, the pyrrolidinone ring can be modified at several positions:

-

N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated or acylated to introduce various substituents.

-

α-Carbon Functionalization: The carbons alpha to the lactam carbonyl can be functionalized via enolate chemistry, allowing for the introduction of alkyl, acyl, or other groups.

Applications in Drug Development

The chiral pyrrolidine scaffold is a cornerstone in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and central nervous system (CNS) agents.[1][2] this compound serves as a crucial intermediate for these targets. After deprotection, the liberated hydroxyl group can be used as a handle for further modifications, or the entire pyrrolidinone ring can be reduced to the corresponding chiral pyrrolidine, a common motif in organocatalysis and bioactive molecules.[11][12] For instance, derivatives of 4-hydroxypyrrolidine are key intermediates in the synthesis of drugs like the antiviral agent Asunaprevir and the antidiabetic Vildagliptin.[1]

Caption: Logical relationships in the synthetic utility of the title compound.

Safety and Handling

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. The following information is based on data for structurally related chemicals like pyrrolidinone and silyl ethers.[13][14][15]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat.[13] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[15] |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can hydrolyze the silyl ether.[14] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13] |

Conclusion

This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of complex, enantiomerically pure molecules. Its utility is rooted in the strategic combination of a stereochemically defined pyrrolidinone core and a robust, yet selectively cleavable, silyl ether protecting group. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively incorporate this building block into sophisticated synthetic strategies, particularly in the pursuit of novel therapeutics and other advanced chemical entities.

References

-

Silyl ether - Wikipedia . Wikipedia. [Link]

-

Silylethers - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase . National Institutes of Health (NIH). [Link]

-

Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons . Study.com. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . National Institutes of Health (NIH). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

-

Synthesis of a New Chiral Pyrrolidine . MDPI. [Link]

-

Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

-

Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions . National Institutes of Health (NIH). [Link]

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]

-

Synthesis of (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine . PrepChem.com. [Link]

-

(2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate . PubChem. [Link]

-

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid . J&K Scientific LLC. [Link]

-

Synthesis of (2S,4R)-1-t-butoxycarbonyl-4-t-butyldimethylsilyloxy-2-(carboxymethyloxymethyl)pyrrolidine . PrepChem.com. [Link]

-

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine . LookChem. [Link]

-

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine . MySkinRecipes. [Link]

-

4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si) . PubChemLite. [Link]

-

tert-Butyldimethylsilyl Ethers . Organic Chemistry Portal. [Link]

-

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine . PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . SpringerLink. [Link]

-

Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydration of propargylic alcohols to . The Royal Society of Chemistry. [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics . PubMed Central. [Link]

-

1-Butyl-2-pyrrolidinone - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 4. 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one(262864-21-1) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si) [pubchemlite.lcsb.uni.lu]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. combi-blocks.com [combi-blocks.com]

(S)-4-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one: A Comprehensive Technical Guide for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its rigid, stereodefined pyrrolidinone core, combined with the strategically placed and sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group, makes it an invaluable intermediate for constructing complex, enantiomerically pure molecules. This guide provides an in-depth analysis of its synthesis, characterization, and application, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development. We will explore the causal factors behind experimental design, ensuring a robust and reproducible approach to leveraging this versatile synthon.

Introduction: The Strategic Value of a Protected Chiral Lactam

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of stereocenters and functional handles onto this five-membered ring allows for a precise three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.

(S)-4-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one emerges as a particularly strategic asset. It is derived from (S)-4-hydroxypyrrolidin-2-one, a chiral pool starting material. The protection of the C4 hydroxyl group as a TBDMS ether serves two primary functions:

-

Enhanced Stability and Solubility : The lipophilic silyl group increases the compound's solubility in common organic solvents and stabilizes it against a wide range of non-acidic reaction conditions.[1]

-

Orthogonal Protection Strategy : The TBDMS group is robust yet can be selectively removed under specific conditions (typically fluoride-based reagents or strong acid), leaving other functional groups, such as the lactam NH, intact for subsequent transformations. This orthogonality is the cornerstone of complex, multi-step syntheses.[2][3]

This guide focuses on the (S)-enantiomer, which is crucial for developing stereospecific drugs.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (4S)-4-[[tert-butyl(dimethyl)silyl]oxy]pyrrolidin-2-one | |

| CAS Number | 262864-21-1 (for the racemate) | [4] |

| Molecular Formula | C₁₀H₂₁NO₂Si | [5] |

| Molecular Weight | 215.37 g/mol | [5] |

| InChIKey | BEVGOGJIDJYUNN-UHFFFAOYSA-N (for the racemate) |[5] |

Note: While the CAS number 262864-21-1 is often assigned to the racemic mixture, the synthesis protocols described herein start from the enantiopure (S)-4-hydroxypyrrolidin-2-one, ensuring the product is the (S)-enantiomer.

Synthesis Protocol and Mechanistic Rationale

The most reliable and common method for preparing (S)-4-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one is the direct silylation of (S)-4-hydroxypyrrolidin-2-one. The success of this protocol hinges on the careful selection of reagents and conditions to ensure high yield and prevent side reactions.

Expertise in Action: Why These Reagents?

-

(S)-4-Hydroxypyrrolidin-2-one (Starting Material): A readily available chiral building block, setting the absolute stereochemistry of the final product.

-

tert-Butyldimethylsilyl Chloride (TBDMSCl): The silylating agent. The TBDMS group is chosen for its excellent balance of reactivity and stability. It is bulky enough to provide steric protection and is stable to a wide array of reagents used in subsequent synthetic steps, yet it can be cleaved when desired.[2]

-

Imidazole: This serves as both a weak base and a crucial nucleophilic catalyst. It reacts with TBDMSCl to form a highly reactive silyl-imidazolium intermediate. This intermediate is much more electrophilic than TBDMSCl itself, dramatically accelerating the rate of silylation of the secondary alcohol. The weak basicity of imidazole also scavenges the HCl byproduct without promoting unwanted side reactions.

-

Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves all reactants and intermediates. Its anhydrous nature is critical, as any water present will hydrolyze the TBDMSCl and the activated intermediate, reducing the yield.

Detailed Step-by-Step Synthesis Protocol

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-4-hydroxypyrrolidin-2-one (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until the solid is fully dissolved.

-

Addition of Base/Catalyst: Add imidazole (2.5 eq) to the solution and stir for 5 minutes.

-

Silylation: Add TBDMSCl (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a colorless oil or low-melting solid.[6]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The data presented below are typical values researchers can expect.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless oil or white to off-white solid |

| Molecular Formula | C₁₀H₂₁NO₂Si |

| Molecular Weight | 215.37 g/mol |

| Predicted XlogP | 1.1 |

| Storage | Store at 2-8°C under an inert atmosphere |

Table 3: Spectroscopic Data for Structural Verification

| Technique | Expected Chemical Shifts / Bands |

|---|---|

| ¹H NMR | δ (ppm) ≈ 6.5 (br s, 1H, NH), 4.4 (m, 1H, CH-O), 3.4 (dd, 1H, CH₂N), 3.1 (dd, 1H, CH₂N), 2.5 (dd, 1H, CH₂CO), 2.1 (dd, 1H, CH₂CO), 0.8 (s, 9H, Si-C(CH₃)₃), 0.0 (s, 6H, Si-(CH₃)₂) |

| ¹³C NMR | δ (ppm) ≈ 175 (C=O), 68 (CH-O), 55 (CH₂N), 42 (CH₂CO), 25 (Si-C(CH₃)₃), 18 (Si-C(CH₃)₃), -5 (Si-CH₃) |

| IR (Infrared) | ν (cm⁻¹) ≈ 3200 (N-H stretch), 1690 (C=O stretch, amide), 1250 & 830 (Si-C stretch) |

| MS (Mass Spec) | [M+H]⁺ = 216.1414 |

Note: NMR shifts are approximate and can vary based on the solvent used. Data is compiled based on typical values for silylated pyrrolidinones.[4][5]

Applications in Drug Discovery and Advanced Synthesis

The true value of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one lies in its application as a versatile chiral intermediate.[3] The lactam nitrogen can be alkylated, acylated, or incorporated into more complex heterocyclic systems, while the protected hydroxyl group provides a latent site for further functionalization after deprotection.

Case Study: A Building Block for Novel Therapeutics

This compound is frequently used in the synthesis of protease inhibitors, antiviral agents, and central nervous system (CNS) drug candidates.[1] The pyrrolidinone core can act as a peptidomimetic, providing a rigid backbone that mimics a peptide bond while offering improved metabolic stability.

For example, it can be N-alkylated with a suitable electrophile and then elaborated. After subsequent steps, the silyl ether can be deprotected to reveal the hydroxyl group, which can then be used as a handle for introducing pharmacophoric elements or for cyclization.

Visualization of a Synthetic Application

The following diagram illustrates a generalized synthetic pathway where the title compound is first N-functionalized and then deprotected for further modification, a common strategy in drug development.

Caption: General synthetic utility of the title compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). The compound is sensitive to moisture due to the silyl ether group. Store under an inert atmosphere (e.g., Argon or Nitrogen) to prolong shelf life.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-4-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one is more than just a protected amino alcohol derivative; it is a high-value, enabling tool for the modern synthetic chemist. Its robust nature, combined with the strategic potential for stereocontrolled functionalization, ensures its continued and widespread use in the pursuit of novel, enantiomerically pure therapeutics and complex molecules. This guide has provided the foundational knowledge and practical protocols necessary for its effective synthesis and application, empowering researchers to integrate this key building block into their synthetic programs confidently.

References

-

AB-Chemistry. (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine. Available at: [Link]

-

PrepChem. Synthesis of (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine. Available at: [Link]

-

PubChemLite. 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si). Available at: [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. PubChem. Available at: [Link]

-

ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

-

MySkinRecipes. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine. Available at: [Link]

-

PubChem. (2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate. Available at: [Link]

Sources

- 1. Buy (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | 114676-67-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 4. 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one(262864-21-1) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si) [pubchemlite.lcsb.uni.lu]

- 6. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one, a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its non-planar, five-membered saturated structure allows for a three-dimensional exploration of chemical space, a critical attribute in the design of molecules with high target specificity and affinity.[1][3] The stereochemistry of substituents on the pyrrolidine ring can profoundly influence a molecule's biological activity, making access to enantiomerically pure pyrrolidine derivatives a paramount objective in drug discovery.[3]

This compound, a derivative of (S)-4-hydroxypyrrolidin-2-one, has emerged as a particularly valuable chiral intermediate. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the C4 position offers enhanced stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.[4] The inherent chirality at the C4 position provides a crucial stereochemical handle for the asymmetric synthesis of complex molecules, including antiviral, anticancer, and central nervous system-targeting agents.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₂Si | PubChemLite[5] |

| Molecular Weight | ~215.37 g/mol | LookChem[6], PubChem[2] |

| Monoisotopic Mass | 215.13416 Da | PubChemLite[5] |

| Appearance | White to off-white solid or colorless oil | Inferred from related compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., CH₂Cl₂, THF, EtOAc) | Inferred from synthetic protocols[7] |

| Stability | Stable under standard laboratory conditions; the TBDMS ether is susceptible to cleavage under acidic or fluoride ion conditions. | Inferred from protecting group chemistry |

Spectroscopic Characterization (Representative Data for 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one)

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the TBDMS group (singlets around δ 0.1 and 0.9 ppm for the methyl and tert-butyl protons, respectively), as well as multiplets for the pyrrolidinone ring protons. A broad singlet corresponding to the N-H proton is also anticipated.[8][9]

-

¹³C NMR: The carbon spectrum will display resonances for the carbonyl carbon, the carbon bearing the silyloxy group, the remaining pyrrolidine ring carbons, and the carbons of the TBDMS group.

-

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will typically show the protonated molecule [M+H]⁺ at m/z ~216.14.[5]

Synthesis and Purification: A Validated Methodological Approach

The synthesis of this compound is typically achieved from commercially available (S)-4-hydroxypyrrolidin-2-one. The causality behind this choice is the direct and stereoretentive installation of the sterically demanding TBDMS protecting group.

Experimental Protocol: Silylation of (S)-4-Hydroxypyrrolidin-2-one

This protocol is a robust and self-validating method for the preparation of the title compound.

Materials:

-

(S)-4-Hydroxypyrrolidin-2-one

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (S)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DCM.

-

Addition of Base and Silylating Agent: Add imidazole (1.5-2.0 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath. To this cooled solution, add a solution of TBDMSCl (1.1-1.2 eq) in anhydrous DCM dropwise over 15-20 minutes. The causality for the use of imidazole is its role as a base to deprotonate the hydroxyl group and as a nucleophilic catalyst to activate the silyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or colorless oil.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound in drug discovery stems from its role as a chiral precursor to a variety of more complex pyrrolidine-based structures.

A Chiral Scaffold for Bioactive Molecules

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[2][4] The stereocenter at the C4 position of this compound is crucial for establishing the desired stereochemistry in the final drug candidate, which in turn dictates its interaction with chiral biological targets such as enzymes and receptors.[3]

Asymmetric Synthesis of Substituted Pyrrolidines

This compound serves as a versatile starting material for the stereoselective synthesis of a variety of substituted pyrrolidines. The lactam functionality can be reduced to the corresponding pyrrolidine, and the silyloxy group can be deprotected and further functionalized or used to direct subsequent stereoselective transformations. This strategic utility has been demonstrated in the synthesis of numerous complex natural products and pharmaceuticals.[1][4]

Logical Relationship in Chiral Synthesis

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine | C11H25NOSi | CID 69796510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | 114676-67-4 [smolecule.com]

- 5. PubChemLite - 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si) [pubchemlite.lcsb.uni.lu]

- 6. lookchem.com [lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one(262864-21-1) 1H NMR [m.chemicalbook.com]

- 9. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] As a derivative of (S)-4-hydroxypyrrolidin-2-one, its strategic importance lies in the stereodefined center at the C4 position and the sterically demanding tert-butyldimethylsilyl (TBDMS or TBS) protecting group. This combination makes it an invaluable intermediate for the asymmetric synthesis of a wide array of bioactive molecules, including antiviral, anticancer, and central nervous system agents.[2][4][5] The pyrrolidine scaffold itself is a privileged structure in drug discovery, known for its ability to explore three-dimensional chemical space effectively due to its non-planar, sp³-hybridized nature.[1][3]

The absolute configuration and purity of this intermediate are paramount, as they directly translate to the stereochemical integrity and, consequently, the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven framework for the complete structure elucidation and stereochemical verification of this compound. We will move beyond a mere listing of techniques to explain the causal logic behind the analytical choices and the interpretation of the resulting data, ensuring a self-validating and trustworthy characterization process.

Molecular Architecture and Foundational Synthesis

The structural integrity of this compound hinges on three key features: the γ-lactam (pyrrolidin-2-one) ring, the stereocenter at C4, and the bulky silyl ether protecting group.

-

Molecular Formula: C₁₀H₂₁NO₂Si[6]

-

Molecular Weight: 215.37 g/mol [6]

-

Core Structure: A five-membered saturated nitrogen heterocycle containing a carbonyl group, which defines it as a lactam.

-

Stereochemistry: The designated '(S)' configuration at the C4 carbon, which bears the silyloxy substituent.

-

Protecting Group: The TBDMS group, which imparts thermal and chemical stability while preventing unwanted reactions at the hydroxyl functionality of the precursor.

The synthesis of this compound typically begins with commercially available (S)-4-hydroxypyrrolidin-2-one. The critical step is the selective protection of the secondary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The stereochemistry of the final product is directly inherited from the starting material, making its verification a non-negotiable step in quality control.

Integrated Analytical Workflow for Structure Elucidation

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected spectrum in CDCl₃ will show distinct signals for the TBDMS group, the pyrrolidinone ring protons, and the amide proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Si-C(CH₃)₃ (t-Butyl) | ~0.90 | s (singlet) | Large integration value (9H). A hallmark of the TBDMS group. |

| Si-(CH₃)₂ (dimethyl) | ~0.08 | s (singlet) | Integration of 6H. Upfield shift due to silicon's electropositivity. |

| H-3a, H-3b | ~2.3 - 2.8 | m (multiplet) | Diastereotopic protons adjacent to the chiral center and carbonyl group. |

| H-4 | ~4.4 | m (multiplet) | Proton on the chiral carbon, coupled to H-3 and H-5 protons. |

| H-5a, H-5b | ~3.2 - 3.6 | m (multiplet) | Protons adjacent to the amide nitrogen. |

| N-H | ~6.0 - 7.5 | br s (broad singlet) | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

Causality: The extreme upfield shifts for the methyl protons are characteristic of silyl ethers. The complexity of the ring proton signals (H-3, H-4, H-5) arises from their diastereotopic nature and complex spin-spin coupling, which confirms the rigid, chiral structure of the five-membered ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C-2) | ~175 - 177 | Downfield shift characteristic of an amide carbonyl. |

| C-4 | ~68 - 70 | Carbon bearing the silyloxy group. |

| C-5 | ~50 - 55 | Carbon adjacent to the nitrogen. |

| C-3 | ~40 - 45 | Methylene carbon adjacent to the carbonyl. |

| Si-C (CH₃)₃ | ~25.7 | Quaternary carbon of the t-butyl group shows a distinct signal. |

| Si-C(C H₃)₃ | ~18.0 | Methyl carbons of the t-butyl group. |

| Si-(C H₃)₂ | ~ -4.8 | Highly shielded methyl carbons attached directly to silicon. |

Trustworthiness: The presence of exactly seven distinct signals in the ¹³C NMR spectrum (some may overlap) validates the molecular formula's carbon count and the overall symmetry of the molecule. The upfield signals below 0 ppm are an unambiguous indicator of methyl groups bonded to silicon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's substructures through fragmentation analysis.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

| Ion (m/z) | Identity | Notes |

| 216.1414 | [M+H]⁺ | Protonated molecular ion. The primary indicator of molecular weight. |

| 238.1234 | [M+Na]⁺ | Sodiated adduct, commonly observed in ESI. |

| 158.0839 | [M - C₄H₉]⁺ or [M - 57]⁺ | Loss of a tert-butyl group, a classic fragmentation pathway for TBDMS ethers. This is a highly diagnostic peak. |

| 116.0706 | [M - TBDMS + H]⁺ | Loss of the entire silyl protecting group. |

Expertise: The observation of the [M-57]⁺ fragment is a critical piece of evidence. This neutral loss is so characteristic of the TBDMS group that its presence strongly supports the proposed structure, while its absence would cast significant doubt. This self-validating feature is a cornerstone of reliable MS interpretation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and non-destructive method for identifying key functional groups.[8]

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3200 - 3250 | N-H Stretch | A relatively sharp peak, characteristic of a secondary amide N-H. |

| ~2850 - 2960 | C-H Stretch | Strong absorptions from the numerous sp³ C-H bonds in the alkyl and silyl groups. |

| ~1680 - 1700 | C=O Stretch (Amide I) | A very strong, sharp absorption. Its position indicates a five-membered lactam. |

| ~1250 | Si-CH₃ Bend | A characteristic band for the dimethylsilyl moiety. |

| ~1100 | Si-O-C Stretch | Strong absorption confirming the presence of the silyl ether linkage. |

Authoritative Grounding: The position of the C=O stretch is highly diagnostic. A typical acyclic amide absorbs around 1650 cm⁻¹. The higher frequency (~1690 cm⁻¹) observed here is due to the ring strain in the five-membered lactam, a well-documented phenomenon that adds another layer of confirmation to the cyclic structure.

Chiral Analysis: Verifying Stereochemical Integrity

Confirming the '(S)' configuration and determining the enantiomeric excess (% ee) is arguably the most critical part of the analysis for a chiral building block.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for determining enantiomeric purity. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[9][10]

Protocol: Chiral HPLC Analysis

-

Column Selection: Utilize a polysaccharide-based CSP, such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H column. These are broadly effective for a wide range of chiral compounds.

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be optimized to achieve baseline separation.

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm, due to the amide chromophore).

-

Analysis:

-

Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample to be analyzed.

-

An enantiomerically pure (S) sample should exhibit a single peak corresponding to the retention time of the (S)-enantiomer.

-

Enantiomeric excess is calculated from the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. For pharmaceutical applications, a % ee of >99% is typically required.

-

Trustworthiness: This method is self-validating because it physically separates the enantiomers. The appearance of a single, sharp peak at the expected retention time provides definitive proof of high enantiomeric purity.

Caption: Principle of chiral HPLC separation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy defines the molecular framework, mass spectrometry confirms the molecular weight and key substructures, and IR spectroscopy identifies the essential functional groups. Finally, and most critically, chiral HPLC provides unambiguous confirmation of the stereochemical purity. By following this integrated and logically sound workflow, researchers and drug development professionals can ensure the identity, quality, and integrity of this vital chiral intermediate, thereby safeguarding the successful outcome of their synthetic endeavors.

References

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. IUCR. [Link]

-

Synthesis of (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine. PrepChem.com. [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. [Link]

-

Synthesis of (2S,4R)-1-t-butoxycarbonyl-4-t-butyldimethylsilyloxy-2-(carboxymethyloxymethyl)pyrrolidine. PrepChem.com. [Link]

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Semantic Scholar. [Link]

-

(2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate. PubChem. [Link]

-

4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si). PubChemLite. [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

- A kind of preparation method of 4-isobutyl-pyrrolidin-2-one.

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. ResearchGate. [Link]

-

Pyrrolidine. NIST WebBook. [Link]

-

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine. PubChem. [Link]

-

2-Pyrrolidinone. NIST WebBook. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

-

1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Comprehensive Review of Recent Advances in Chiral A-Ring Flavonoid Containing Compounds: Structure, Bioactivities, and Synthesis. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate. [Link]

-

Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | 114676-67-4 [smolecule.com]

- 6. PubChemLite - 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one (C10H21NO2Si) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry and drug development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. This compound, a derivative of (S)-4-hydroxypyrrolidin-2-one, is a valuable chiral intermediate. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances its utility by increasing steric hindrance and protecting the hydroxyl functionality, making it a stable and versatile reagent in multi-step syntheses.[1][2]

The unambiguous confirmation of the structure and purity of such intermediates is a critical control point in any synthetic workflow. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a self-validating system for researchers, scientists, and drug development professionals to ensure the integrity of their materials.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure of this compound with standardized atom numbering is presented below for consistent reference throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrrolidinone ring protons and the TBDMS protecting group. The characteristic upfield signals of the TBDMS group are a clear indicator of successful silylation.[3][4]

-

TBDMS Protons (C9, C10, C11): The nine protons of the tert-butyl group (C12, C13, C14) appear as a sharp singlet around δ 0.85-0.95 ppm . The six protons of the two silicon-methyl groups (C9, C10) also appear as a singlet, typically at a very upfield position of δ 0.00-0.15 ppm .[3] These upfield shifts are due to the electropositive nature of the silicon atom.

-

Pyrrolidinone Ring Protons:

-

H4 (C4): This proton, attached to the carbon bearing the silyloxy group, is expected to appear as a multiplet around δ 4.3-4.5 ppm . Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom.

-

H5 (C5): The two diastereotopic protons on C5, adjacent to the nitrogen, will appear as multiplets in the range of δ 3.2-3.5 ppm .

-

H3 (C3): The two diastereotopic protons on C3, adjacent to the carbonyl group, are expected to be shifted downfield relative to other methylene protons and will appear as distinct multiplets. One proton (H3a) will be around δ 2.6-2.7 ppm and the other (H3b) around δ 2.2-2.3 ppm . The deshielding is caused by the anisotropy of the C=O bond.

-

H1 (N1): The amide proton typically appears as a broad singlet around δ 7.0 ppm , though its chemical shift and appearance can be highly dependent on solvent and concentration.[5]

-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 | Broad Singlet | 1H | H1 (N-H) | Exchangeable amide proton.[5] |

| ~4.4 | Multiplet | 1H | H4 | Deshielded by adjacent O7 atom. |

| ~3.4 | Multiplet | 2H | H5 | Adjacent to electronegative nitrogen (N1). |

| ~2.6 | Multiplet (dd) | 1H | H3a | Diastereotopic proton, deshielded by C=O. |

| ~2.3 | Multiplet (dd) | 1H | H3b | Diastereotopic proton, deshielded by C=O. |

| ~0.90 | Singlet | 9H | H12, H13, H14 | tert-Butyl group on silicon.[3] |

| ~0.10 | Singlet | 6H | H9, H10 | Methyl groups on silicon.[3] |

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and electronic environment of carbon atoms in the molecule.

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten unique carbon atoms in the molecule.

-

Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded carbon and appears significantly downfield, typically around δ 175.0 ppm .[5]

-

Pyrrolidinone Ring Carbons:

-

TBDMS Group Carbons:

-

Quaternary Carbon (C11): The quaternary carbon of the tert-butyl group appears as a weak signal around δ 18.0 ppm .[4]

-

Methyl Carbons (C12, C13, C14): The three methyl carbons of the tert-butyl group will be found further upfield, around δ 25.0 ppm .

-

Silicon-Methyl Carbons (C9, C10): The two methyl carbons attached to the silicon atom are the most shielded, appearing at a very upfield chemical shift, typically around δ -5.0 ppm .

-

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175.0 | C2 (C=O) | Amide carbonyl carbon, highly deshielded.[5] |

| ~68.0 | C4 | Carbon bearing the silyloxy group. |

| ~42.5 | C5 | Carbon adjacent to nitrogen.[5] |

| ~31.0 | C3 | Carbon alpha to the carbonyl group.[5] |

| ~25.0 | C12, C13, C14 | tert-Butyl methyl carbons. |

| ~18.0 | C11 | tert-Butyl quaternary carbon.[4] |

| ~ -5.0 | C9, C10 | Silicon-methyl carbons, highly shielded. |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum using standard parameters (e.g., 30-degree pulse angle, 2-second relaxation delay, 16-32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the internal standard (TMS at δ 0.00 ppm).[5]

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Interpretation and Causality

The IR spectrum provides a molecular "fingerprint." For the title compound, the most significant change from its parent alcohol is the disappearance of the broad O-H stretching band and the appearance of new bands characteristic of the Si-O and Si-C bonds.[4]

-

N-H Stretch: A moderate to strong absorption band is expected around 3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[5]

-

C-H Stretches: Aliphatic C-H stretching vibrations from the pyrrolidinone ring and TBDMS group will appear just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹).[5]

-

C=O Stretch (Amide I): A very strong and sharp absorption band, characteristic of the lactam carbonyl group, will be prominent around 1680-1700 cm⁻¹ .[5]

-

Si-O-C Stretch: The presence of the silyl ether is confirmed by strong Si-O-C stretching bands, typically found in the 1100-1150 cm⁻¹ region.

-

Si-C Bends: Vibrations associated with the Si-C bonds of the TBDMS group are expected around 840 cm⁻¹ and 780 cm⁻¹ .

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3250 | N-H Stretch | Strong, Broad |

| ~2950, 2870 | C-H Stretch (aliphatic) | Strong |

| ~1690 | C=O Stretch (Amide I) | Very Strong |

| ~1120 | Si-O-C Stretch | Strong |

| ~840, 780 | Si-C Bend | Strong |

Experimental Protocol: IR Data Acquisition

Objective: To obtain the infrared absorption spectrum to identify key functional groups.

-

Sample Preparation (Thin Film Method):

-

If the compound is an oil or low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin capillary film.

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Data Processing:

-

The instrument software automatically ratios the sample and background spectra to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns upon ionization.

Data Interpretation and Causality

Electron Ionization (EI) is a common technique for small molecules. The resulting mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation of silyl ethers is well-characterized and provides diagnostic peaks.[6][7]

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₂₁NO₂Si is 215.36 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 215 .

-

Key Fragmentation: The most characteristic fragmentation pathway for tert-butyldimethylsilyl ethers is the loss of the tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da.[6][8] This results in a prominent [M-57]⁺ ion.

-

[M-57]⁺ Ion: Loss of the tert-butyl group leads to the formation of a stable ion at m/z = 158 . This is often the base peak or one of the most abundant ions in the spectrum.

-

[M-15]⁺ Ion: Loss of a methyl radical (•CH₃) from the molecular ion can also occur, giving a smaller peak at m/z = 200 .

-

Caption: Key fragmentation pathway for this compound in EI-MS.

| m/z | Ion | Interpretation |

| 215 | [M]⁺ | Molecular Ion |

| 200 | [M-15]⁺ | Loss of a methyl radical |

| 158 | [M-57]⁺ | Loss of a tert-butyl radical (often the base peak) |

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and primary fragmentation pattern.

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate, dichloromethane). Inject the solution into a Gas Chromatograph (GC) coupled to a mass spectrometer. The GC separates the sample from impurities before it enters the MS ion source.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source (e.g., via a heated probe for EI or electrospray for ESI).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion and major fragment ions to confirm the structure.

-

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The logical workflow below illustrates how IR, MS, and NMR are used in concert for a comprehensive and trustworthy characterization.

Caption: Logical workflow for the integrated spectroscopic analysis of a target molecule.

References

- A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental D

- Spectroscopic Evidence for the Formation of a TBDMS Ether: A Compar

- Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. SciSpace.

- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV

- Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide. BenchChem.

- Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o…. OUCI.

- (S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine. BenchChem.

- (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine. MySkinRecipes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]

The Strategic Role of the TBDMS Group in the Synthesis of Pyrrolidinone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of complex pyrrolidinone derivatives, however, necessitates a nuanced approach to chemical strategy, particularly concerning the management of reactive functional groups. The tert-butyldimethylsilyl (TBDMS) group has emerged as a cornerstone protecting group in this context, offering a robust yet selectively cleavable shield for both lactam nitrogens and peripheral hydroxyl groups. This technical guide provides an in-depth analysis of the TBDMS group's role in pyrrolidinone chemistry. We will explore the causality behind its selection over other protecting groups, detail the mechanisms of its application and removal, provide field-proven experimental protocols, and illustrate its strategic deployment in multi-step synthetic pathways.

The Pyrrolidinone Scaffold and the Imperative for Protection

Pyrrolidinone, a five-membered lactam, is a structural motif present in a wide array of natural products and synthetic pharmaceuticals. Its derivatives are noted for their diverse biological activities, with applications as nootropics (e.g., Pramiracetam), respiratory stimulants (e.g., Doxapram), and metabolites of key biological compounds (e.g., Cotinine).

The synthetic utility of the pyrrolidinone core is often predicated on transformations that are incompatible with the reactive N-H bond of the lactam or other functional groups on the molecule. The lactam proton is weakly acidic and can interfere with organometallic reagents, strong bases, or acylating agents. Similarly, hydroxyl substituents, common in chiral pool starting materials like (S)-pyroglutamic acid, require protection to prevent unwanted side reactions.

This necessitates the use of a protecting group: a temporary modification that masks the reactive site, endures a specific set of reaction conditions, and can be removed cleanly at a later stage. The choice of this group is a critical decision that can define the success of a synthetic campaign.

The TBDMS Group: A Profile in Stability and Selectivity

Among the family of silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, provides a superior balance of stability and reactivity for many applications.[1][2] Its utility stems directly from its structure. The bulky tert-butyl group provides significant steric hindrance around the silicon atom, shielding the Si-O or Si-N bond from nucleophilic or hydrolytic attack.[3][4]

Comparative Stability

The key to strategic synthesis is the ability to selectively protect and deprotect different functional groups. The stability of silyl ethers is a direct function of steric bulk. TBDMS is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (TMS) group, allowing for the selective removal of TMS in the presence of TBDMS.[4] It is, however, more labile than the highly robust tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) groups, enabling its removal while these bulkier groups remain intact.[5][6]

| Silyl Group | Abbreviation | Relative Stability Towards Acid Hydrolysis | Key Features |

| Trimethylsilyl | TMS | 1 | Highly labile; sensitive to chromatography. |

| Triethylsilyl | TES | 64 | Intermediate stability. |

| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | Robust, common, and versatile. Stable to a wide range of non-acidic/non-fluoride conditions.[1][7] |

| Triisopropylsilyl | TIPS | 700,000 | Very bulky; used for selective protection of primary alcohols.[5] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Highly stable to acid; removable with fluoride.[6][8] |

Advantages in Pyrrolidinone Synthesis

-

Robustness: TBDMS-protected pyrrolidinones are stable to a wide range of synthetic conditions, including chromatography, many reductions, oxidations, and organometallic reactions.[3]

-

Ease of Introduction: The protection reaction proceeds under mild conditions with high yields.

-

Orthogonality: Its unique cleavage condition (high affinity for fluoride) allows it to be removed without affecting many other common protecting groups like benzyl ethers or Boc-carbamates.

-

Clean Cleavage: Deprotection typically proceeds cleanly with minimal side products.

The Protection Workflow: Mechanism and Protocol

The TBDMS group is most commonly installed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The choice of base and solvent is critical for optimizing the reaction.

Mechanism of Silylation

The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A base, most commonly imidazole, is used to activate the silylating agent and neutralize the HCl byproduct.[9] Imidazole attacks the TBDMSCl to form a highly reactive N-silylimidazolium intermediate. This intermediate is a potent silyl donor that readily reacts with the nucleophilic alcohol oxygen or lactam nitrogen.

Caption: Generalized mechanism for TBDMS protection.

Experimental Protocol: N-Protection of 5-(hydroxymethyl)pyrrolidin-2-one

This protocol details the protection of both the lactam nitrogen and the primary alcohol of a common chiral building block.

Workflow:

Caption: Experimental workflow for TBDMS protection.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq.) in anhydrous DMF dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the di-TBDMS protected product.[10]

The Deprotection Strategy: Precision Cleavage

The removal of the TBDMS group is most effectively achieved using a source of fluoride ions. The exceptional strength of the silicon-fluoride bond (Si-F bond energy ~582 kJ/mol) is the thermodynamic driving force for the reaction.

Mechanism of Fluoride-Mediated Deprotection

The fluoride anion acts as a potent nucleophile, attacking the electrophilic silicon atom. This forms a transient, pentavalent silicon intermediate. The Si-O or Si-N bond then cleaves, releasing the free alcohol or lactam and forming the TBDMS-F byproduct.

Caption: Mechanism for fluoride-mediated TBDMS deprotection.

Common Deprotection Conditions

The choice of reagent allows for fine-tuning of the deprotection conditions, which is crucial for substrates with other sensitive functional groups.

| Reagent | Abbreviation | Typical Conditions | Notes |

| Tetra-n-butylammonium fluoride | TBAF | THF, 0°C to RT | Most common method; slightly basic. Can cause silyl group migration in polyols.[1] |

| Hydrofluoric acid-Pyridine | HF-Py | THF/Pyridine | Buffered HF source; less basic than TBAF. |

| Acetyl Chloride | AcCl | MeOH, 0°C to RT | Mildly acidic; generates HCl in situ. Can selectively deprotect TBDMS over TBDPS.[7][11] |

| Boron Trichloride | BCl₃ | THF, RT | Can regioselectively cleave primary TBDMS ethers in the presence of secondary ones.[12] |

| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | Acetone/H₂O, reflux | Catalytic method under nearly neutral conditions.[13][14] |

Experimental Protocol: TBAF-Mediated Deprotection

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the TBDMS-protected pyrrolidinone derivative (1.0 eq.) in dry THF in a plastic vial or Teflon-lined flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C. Add a 1.0 M solution of TBAF in THF (1.1 eq. per TBDMS group) dropwise.

-

Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the steric environment of the TBDMS group.[11]

-

Work-up: Once complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by flash chromatography.[11]

Case Study: TBDMS in the Synthesis of Chiral Pyrrolidine Inhibitors

In the development of chiral pyrrolidine-based inhibitors for neuronal nitric oxide synthase (nNOS), the TBDMS group played a pivotal role.[10] The synthesis required modification of a pyridine ring attached to the pyrrolidine core, a transformation that would be complicated by the free hydroxyl group on the pyrrolidine.

Synthetic Strategy Overview:

Caption: Role of TBDMS in a multi-step synthesis.

In this synthesis, the hydroxyl group was first protected as a TBDMS ether in excellent yield.[10] This allowed for the subsequent protection of a carbamate nitrogen on an attached pyridine ring with a second Boc group under basic conditions, which would have been incompatible with the free alcohol. Once the pyridine moiety was suitably modified, the TBDMS group was cleanly removed with TBAF to reveal the alcohol for further elaboration, demonstrating the group's essential role as a temporary, stabilizing element in a complex synthetic route.[10]

Conclusion

The tert-butyldimethylsilyl group is a powerful and versatile tool in the synthesis of pyrrolidinone derivatives. Its robust nature, combined with mild application and selective cleavage conditions, allows chemists to navigate complex synthetic pathways with precision and high yields. Understanding the causality behind its stability and the specific mechanisms of its installation and removal is paramount for its effective deployment. For researchers in drug development, mastering the strategic use of the TBDMS group unlocks access to novel and complex molecular architectures based on the vital pyrrolidinone scaffold.

References

-

Yeganyan, T. H., et al. (2025). Synthesis of chiral pyrrolidinone derivatives with promising pharmacological activity. Request PDF on ResearchGate. [Link]

-

Li, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Amanote Research. (PDF) Synthesis of Chiral Pyrrolidine Derivatives From (S)-Pyroglutamic Acid. [Link]

-

Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. ResearchGate. [Link]

-

Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]

-

Kumar, P., et al. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]

-

Fiveable. TBDMSCl Definition. [Link]

-

Gelest. Silyl Groups. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Wang, C., et al. (2002). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

-

Ho Chi Minh City University of Technology. (2020). GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES. Vietnam National University Ho Chi Minh City. [Link]

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl Groups - Gelest [technical.gelest.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

The Versatile Chiral Precursor: A Technical Guide to Chiral Pool Synthesis Starting from (S)-4-Hydroxypyrrolidin-2-one

Foreword: Unlocking Stereochemical Complexity

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The use of the chiral pool, a collection of readily available, enantiomerically pure natural products, represents a cornerstone of asymmetric synthesis. This approach elegantly leverages nature's stereochemical precision to construct complex chiral molecules. Among the myriad of chiral building blocks, (S)-4-hydroxypyrrolidin-2-one, a derivative of L-hydroxyproline, has emerged as a particularly versatile and powerful precursor. Its rigid pyrrolidinone core, adorned with strategically positioned functional groups—a secondary amine within a lactam, a stereodefined hydroxyl group, and an activatable carbonyl—provides a rich platform for a diverse array of chemical transformations.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of synthetic routes but a cohesive understanding of the strategic considerations and experimental nuances involved in harnessing the synthetic potential of (S)-4-hydroxypyrrolidin-2-one. We will delve into the fundamental reactivity of this chiral building block, explore its transformation into a variety of key intermediates, and showcase its application in the synthesis of a range of biologically active molecules, from antiviral agents to complex alkaloids. The protocols and strategies detailed herein are grounded in established, peer-reviewed literature, offering a self-validating framework for practical application in the laboratory.

The Strategic Advantage of (S)-4-Hydroxypyrrolidin-2-one

The utility of (S)-4-hydroxypyrrolidin-2-one as a chiral precursor stems from several key structural features:

-